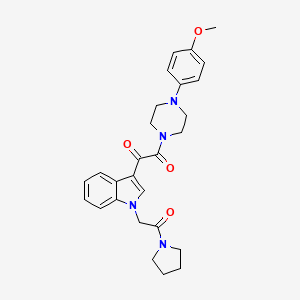
1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H30N4O4 and its molecular weight is 474.561. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha 1 Adrenoceptor Affinity
Compounds with a (phenylpiperazinyl)alkyl side chain, similar in structure to the chemical , have been identified as potent alpha 1 adrenoceptor ligands. These derivatives exhibit selectivity for alpha 1 over alpha 2, beta 2, and 5HT1A receptors, indicating potential applications in studying adrenoceptor-mediated physiological and pathological processes (Russo, Romeo, Guccione, & de Blasi, 1991).
Anticancer Activity
Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have demonstrated anticancer activity across various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These findings suggest the potential utility of related compounds in developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
HIV-1 Reverse Transcriptase Inhibition
Derivatives structurally similar to the queried compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, leading to the discovery of potent non-nucleoside inhibitors. This indicates potential applications in HIV research and therapy (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Anticonvulsant Activity
New amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, sharing a functional resemblance with the target compound, have shown anticonvulsant activity in animal models. These results highlight the potential of such derivatives in the development of new treatments for epilepsy (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
HIV-1 Attachment Inhibition
Compounds including 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have been identified as potent inhibitors of HIV-1 attachment. They interfere with the interaction between viral gp120 and the host cell receptor CD4, suggesting their potential in preventing HIV-1 infection (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-35-21-10-8-20(9-11-21)28-14-16-30(17-15-28)27(34)26(33)23-18-31(24-7-3-2-6-22(23)24)19-25(32)29-12-4-5-13-29/h2-3,6-11,18H,4-5,12-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHERUOCDPMRJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2731456.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)
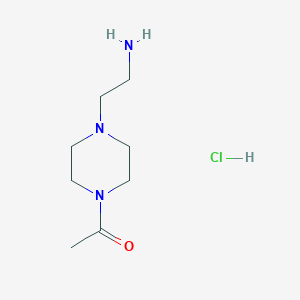
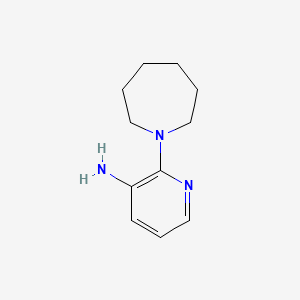

![5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2731466.png)
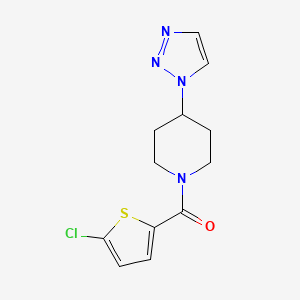
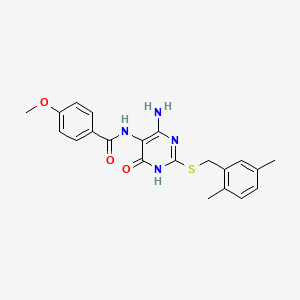
![N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2731472.png)
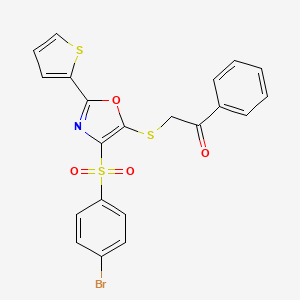
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)
![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-6-ethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2731478.png)
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)